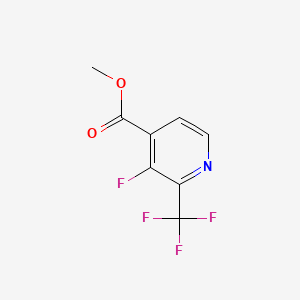

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Descripción general

Descripción

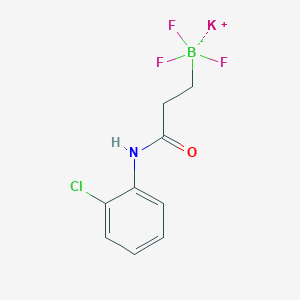

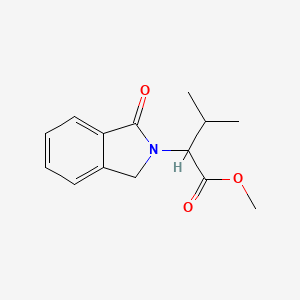

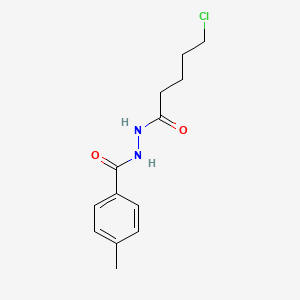

“Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H5F4NO2 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 5 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 223.124 Da .Aplicaciones Científicas De Investigación

Nonsteroidal Antiandrogens

A study by Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including those with methyl or trifluoromethyl groups. They found that trifluoromethyl series generally exhibited partial androgen agonist activity, leading to the discovery of novel, potent antiandrogens (Tucker, Crook, & Chesterson, 1988).

Conformational Analysis

Abraham et al. (1997) used an improved LIS technique for conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones, and methyl benzoates. This study provided insights into the conformer geometries and energies for these compounds (Abraham, Angioloni, Edgar, & Sancassan, 1997).

Trifluoromethylating Agent

Chen and Duan (1993) developed Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate as a versatile trifluoromethylating agent for organic halides. This agent reacts with various iodides and bromides to produce trifluoromethyl compounds (Chen & Duan, 1993).

Photoredox Catalysis

Yu, Xu, and Qing (2016) reported on the use of methyl fluorosulfonyldifluoroacetate under visible light photoredox conditions, which allows for the efficient generation of carbomethoxydifluoromethylated products from alkenes, styrenes, or heteroarenes (Yu, Xu, & Qing, 2016).

Photoredox Systems for Catalytic Fluoromethylation

Koike and Akita (2016) discussed the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, highlighting the potential of photoredox catalysis for radical reactions through visible-light-induced single-electron-transfer processes (Koike & Akita, 2016).

Propiedades

IUPAC Name |

methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDCGRVVFKANGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1409504.png)

![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate](/img/structure/B1409505.png)